

biological activity of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
Compound Name:	(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
Cat. No.:	B1333545

[Get Quote](#)

An In-depth Technical Guide on the Biological Activity of **(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one** Derivatives

Introduction

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ -lactone, serves as a pivotal scaffold in the synthesis of a diverse array of biologically active compounds.^[1] Its structure, characterized by a saturated furan ring with a hydroxymethyl group at the C5 position, is related to various natural products and is a key intermediate in the pharmaceutical and agrochemical industries.^[1] The stereochemistry at the C5 position is often critical for its biological function.^[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, making them a subject of intense research for drug discovery and development.^{[2][3]} This guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Biological Activities

The furan nucleus is a versatile pharmacophore that has been incorporated into numerous compounds to elicit a range of biological responses.^[3] Modifications to the **(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one** derivatives can alter their properties and broaden their applications in pharmaceuticals and other industries.

(Hydroxymethyl)dihydrofuran-2(3H)-one scaffold have yielded derivatives with significant therapeutic potential.

Anticancer and Cytotoxic Activity

Derivatives of the furanone scaffold have shown promising activity against various cancer cell lines. Studies have demonstrated that substitutions on the furan ring, particularly with groups like tryptamine and acyl ethers, can significantly enhance anticancer effects.[\[4\]](#)

- HeLa (Cervical Cancer): An amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate, exhibited potent activity against the HeLa cell line with an IC₅₀ value of 62.37 µg/mL.[\[4\]](#)[\[5\]](#) Other derivatives also showed significant activity against HeLa cells.[\[4\]](#)
- HepG2 (Liver Cancer): Certain derivatives displayed selective anticancer activities against the HepG2 cell line.[\[4\]](#)
- Breast Cancer (MCF-7, MDA-MB-231): Newly synthesized 4-thiazolidinone derivatives incorporating a nitrofuran moiety showed significant inhibitory effects on MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound demonstrating an IC₅₀ of 6.61 µM against MDA-MB-231 cells after 24 hours.[\[6\]](#) These compounds were found to induce apoptosis and increase the generation of reactive oxygen species (ROS).[\[6\]](#)
- Colorectal Cancer (HCT116): An (S)-enantiomer derivative was found to inhibit the growth of HCT116 colorectal cancer cells with an EC₅₀ of 7.1 ± 0.6 µM by inhibiting the WNT signaling pathway component Dishevelled 1 (DVL1).[\[7\]](#)

Antimicrobial Activity

The furan scaffold is a component of many compounds with antibacterial and antifungal properties.[\[8\]](#)

- Gram-Positive Bacteria: Methyl-5-(hydroxymethyl)-2-furan carboxylate has shown antibacterial activity against *Staphylococcus aureus* with a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL.[\[4\]](#) A novel 2(5H)-furanone derivative, F105, was effective against both methicillin-susceptible (*S. aureus* ATCC29213) and methicillin-resistant (*S. aureus* ATCC43300) strains, with MIC values of 10 mg/L and 20 mg/L, respectively.[\[9\]](#) This

derivative also showed high specificity, repressing the growth of other Gram-positive bacteria like *S. epidermidis* and *B. subtilis* at 8–16 $\mu\text{g}/\text{mL}$, while Gram-negative bacteria remained unaffected even at 128 $\mu\text{g}/\text{mL}$.^[10]

- Gram-Negative Bacteria: Halogenated furanones isolated from marine algae have been shown to inhibit biofilm formation in *E. coli*.^[8]
- Antibiofilm Activity: Furanone derivatives are known to repress biofilm formation. For instance, (Z)-5-(bromomethylene)furan-2(5H)-one completely repressed biofilm formation by *S. epidermidis*.^[9] The derivative F105 also exhibited pronounced activity against biofilm-embedded *S. aureus*.^[9]

Enzyme Inhibitory Activity

Derivatives have been designed and evaluated as inhibitors for several key enzymes implicated in various diseases.

- Cholinesterase Inhibition: In the context of Alzheimer's disease therapy, a series of 5-hydroxymethylfuran derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound showed potent inhibition against AChE with a K_i value of $14.887 \pm 1.054 \mu\text{M}$, while another was the most active against BChE with a K_i of $4.763 \pm 0.321 \mu\text{M}$.^[11]
- COX-2 Inhibition: A study of 5-Hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols identified several compounds with appreciable COX-2 inhibition and selectivity, highlighting their potential as anti-inflammatory agents.^[12]
- MAO-B and COMT Inhibition: Theoretical models have been used to evaluate the interaction of dihydrofuran-2-one derivatives with Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT), enzymes relevant to Parkinson's disease. The results suggest that specific derivatives could act as potent inhibitors of these enzymes, with calculated inhibition constants (K_i) lower than some existing drugs.^[13]

Data Presentation

Table 1: Anticancer Activity of Furanone Derivatives

Compound/Derivative Class	Cancer Cell Line	Activity Metric	Value	Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate	HeLa	IC50	62.37 µg/mL	[4][5]
(S)-1 (DVL1 Inhibitor)	HCT116	EC50	7.1 ± 0.6 µM	[7]
Racemic DVL1 Inhibitor	HCT116	EC50	15.2 ± 1.1 µM	[7]
(R)-1 (DVL1 Inhibitor)	HCT116	EC50	28.3 ± 1.2 µM	[7]
5-nitrofuran-4-thiazolidinone (14b)	MDA-MB-231	IC50 (24h)	6.61 µM	[6]

Table 2: Antimicrobial Activity of Furanone Derivatives

Compound/Derivative	Bacterial Strain	Activity Metric	Value	Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate	Staphylococcus aureus ATCC25923	MIC	1.00 µg/mL	[4]
F105	S. aureus ATCC29213 (MSSA)	MIC	10 mg/L (25 µM)	[9]
F105	S. aureus ATCC43300 (MRSA)	MIC	20 mg/L (50 µM)	[9]
F105	S. aureus ATCC29213 (MSSA)	MBC	40 mg/L	[9]
F105	S. aureus ATCC43300 (MRSA)	MBC	80 mg/L	[9]
F105	S. aureus, S. epidermidis, B. subtilis	MIC	8–16 µg/mL	[10]

Table 3: Enzyme Inhibitory Activity of Furanone Derivatives

Derivative Class	Target Enzyme	Activity Metric	Value	Reference
Thiazole-based furan (2b)	Acetylcholinesterase (AChE)	Ki	$14.887 \pm 1.054 \mu\text{M}$	[11]
Thiazole-based furan (2f)	Butyrylcholinesterase (BChE)	Ki	$4.763 \pm 0.321 \mu\text{M}$	[11]
(S)-1	Dishevelled 1 (DVL1)	EC50	$0.49 \pm 0.11 \mu\text{M}$	[7]

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

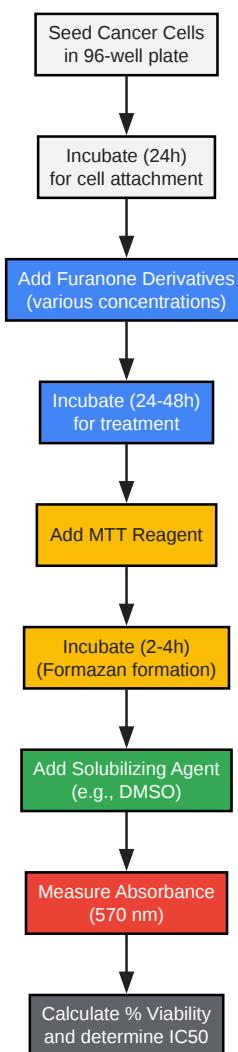
This colorimetric assay is a standard method for assessing cell viability and proliferation.

- Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MDA-MB-231) are seeded into 96-well microtiter plates at a specific density and incubated for 24 hours to allow for attachment.[4][6]
- Compound Treatment: The synthesized furanone derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 24 or 48 hours) at 37°C.[4][6]
- MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another few hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[6]
- Solubilization: A solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

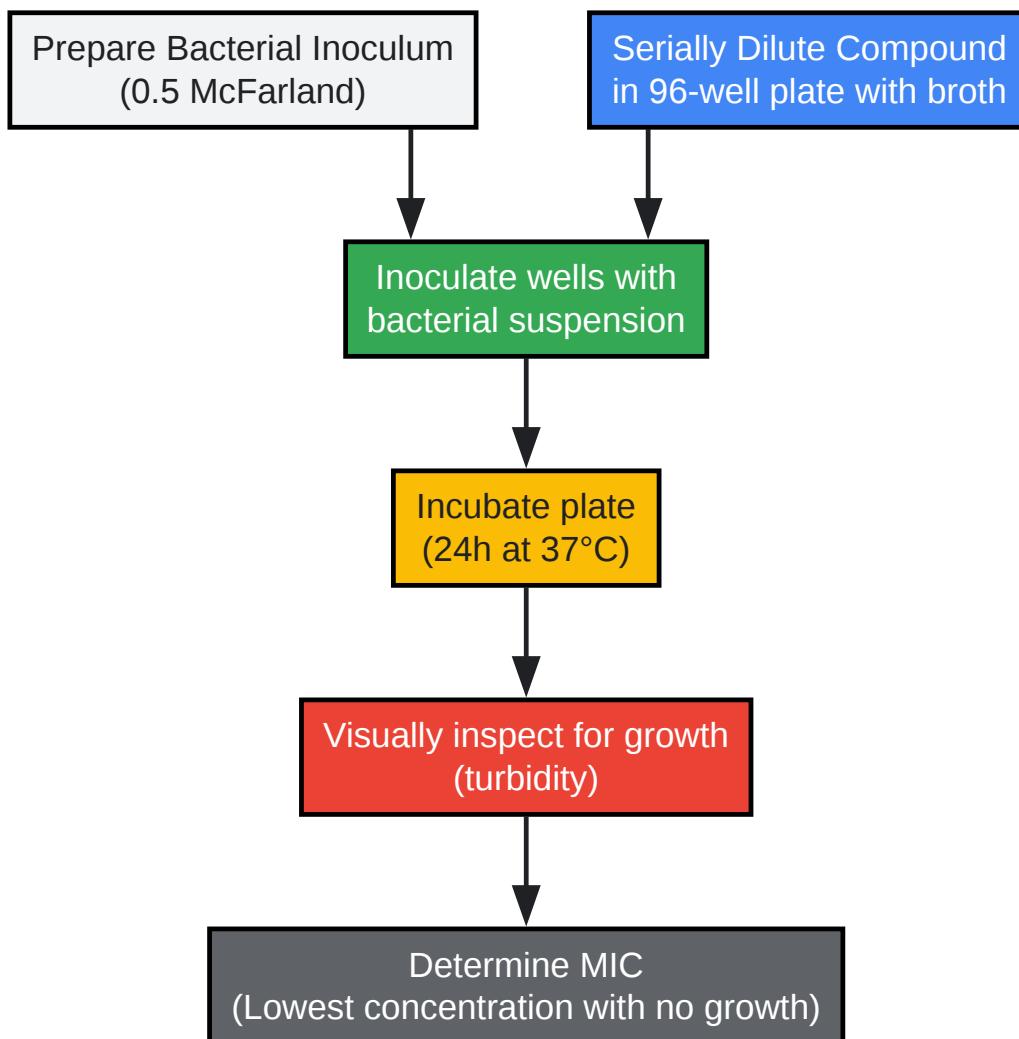
determined by plotting cell viability against the compound concentration.[4]

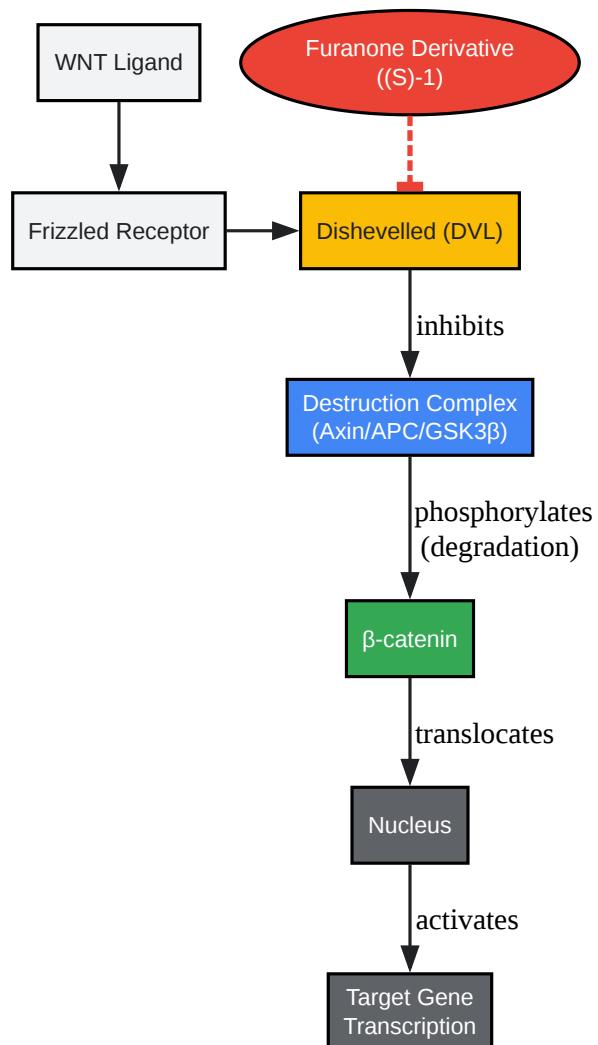
Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]


- Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., *S. aureus*) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium. The concentration range typically spans from 0.25 to 128 $\mu\text{g}/\text{mL}$.[10]
- Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
- Incubation: The plates are incubated for 24 hours at 37°C.[10]
- MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[10]
- MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. After further incubation, the lowest concentration that results in a 99.9% reduction in the initial inoculum is identified as the MBC.[9]

Visualizations


[Click to download full resolution via product page](#)


Caption: General workflow for synthesis and evaluation.

[Click to download full resolution via product page](#)

Caption: Workflow of the MTT assay for cytotoxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one | 32780-06-6 | Benchchem [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- To cite this document: BenchChem. [biological activity of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333545#biological-activity-of-s-5-hydroxymethyl-dihydrofuran-2-3h-one-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com